BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 2-Phenylimidazole: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenylimidazole

Cat. No.: B1217362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry
and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Phenylimidazole is CoHsN2 with a molecular weight of 144.17
g/mol .[1][2] The spectroscopic data provides key insights into its unique chemical structure,
characterized by a phenyl group attached to an imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of 2-phenylimidazole in solution can be challenging
due to the rapid tautomerization of the imidazole ring. This can lead to peak broadening, and in
some cases, the signals for the carbon atoms within the imidazole ring may not be readily
detectable in conventional 13C NMR spectra.[3]

H NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment

7.20-7.50 m Phenyl-H

7.10 S Imidazole-H (C4-H, C5-H)
12.5 (broad) s Imidazole-NH

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Assignment

145.8 C2 (Imidazole)
134.7 Cipso (Phenyl)
129.5 Cortho (Phenyl)
128.9 Cmeta (Phenyl)
126.9 Cpara (Phenyl)
1225 C4, C5 (Imidazole)

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-phenylimidazole displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm~?)

Vibrational Mode

3150-2850 (broad)

N-H stretching

3100-3000 Aromatic C-H stretching

1605 C=N stretching

1485, 1074 C-C stretching (phenyl ring)
1463 C-N stretching

1318, 1148 Aromatic C-H in-plane bending

989, 833, 771, 750, 718, 700

Aromatic C-H out-of-plane bending

910

C-C-C in-plane bending

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-phenylimidazole shows a clear molecular ion

peak, confirming its molecular weight.

miz Assignment

144 [M]* (Molecular lon)
117 [M - HCN]*

90 [M - 2HCN]*

77 [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-

phenylimidazole. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:
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Weighing: Accurately weigh 5-10 mg of purified 2-phenylimidazole for *H NMR (20-50 mg
for 3C NMR) into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
CDCIls). Ensure complete dissolution; gentle warming or vortexing can be applied if
necessary.

Filtration and Transfer: Filter the solution through a pipette plugged with glass wool into a
clean, dry 5 mm NMR tube to remove any particulate matter.[4]

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for
chemical shift referencing.[4]

Data Acquisition (*H and 3C NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent,
and the magnetic field is shimmed to achieve homogeneity.

Acquisition Parameters: Standard pulse programs are used. For *H NMR, a sufficient
number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds. For the
less sensitive 13C nucleus, a higher number of scans and a longer relaxation delay may be
necessary.

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts
are referenced to the internal standard or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
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o Sample Application: A small amount of solid 2-phenylimidazole is placed directly onto the
ATR crystal.

» Pressure Application: A pressure clamp is used to ensure firm and uniform contact between
the sample and the crystal surface.

» Data Acquisition: The IR spectrum is then recorded.

o Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or
ethanol) and a soft, non-abrasive wipe.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction and lonization:

o Sample Introduction: The 2-phenylimidazole sample, which must be thermally stable and
volatile, is introduced into the ion source of the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC).

« |onization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the ejection of an electron from the
molecule, forming a positively charged molecular ion ([M]*).

o Fragmentation: The high energy of the electron beam often imparts excess energy to the
molecular ion, leading to its fragmentation into smaller, characteristic ions.

Mass Analysis and Detection:
» Acceleration: The resulting ions are accelerated by an electric field.

e Mass Separation: The accelerated ions are then separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-phenylimidazole.

Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 2-Phenylimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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